molecular formula C8H4Br2FN B1529959 2,3-Dibromo-5-fluorophenylacetonitrile CAS No. 1806351-31-4

2,3-Dibromo-5-fluorophenylacetonitrile

Cat. No. B1529959
M. Wt: 292.93 g/mol
InChI Key: BRBQCXNYEDTYTL-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluorophenylacetonitrile (DBFPA) is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, and is used in a variety of laboratory experiments for its unique properties. DBFPA has been used in a number of different fields, including biochemistry, organic chemistry, and pharmacology. Its versatility and ease of synthesis make it an ideal compound for a variety of research applications.

Scientific Research Applications

2,3-Dibromo-5-fluorophenylacetonitrile is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as an inhibitor of enzymes involved in signal transduction pathways. It has also been used in the study of the structure and function of proteins, as a tool for the study of the pharmacology of drug targets, and as a fluorescent probe for the detection of DNA damage.

Mechanism Of Action

2,3-Dibromo-5-fluorophenylacetonitrile is a potent inhibitor of several enzymes involved in signal transduction pathways, including phospholipase C, protein kinase C, and c-Jun N-terminal kinase. It has been shown to inhibit the activity of these enzymes by binding to their active sites, thus preventing their enzymatic activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dibromo-5-fluorophenylacetonitrile have been studied in several animal models. It has been shown to have anti-inflammatory and anti-cancer effects, as well as anti-oxidant and anti-apoptotic effects. It has also been shown to have neuroprotective effects, and to reduce the levels of inflammatory mediators.

Advantages And Limitations For Lab Experiments

2,3-Dibromo-5-fluorophenylacetonitrile has a number of advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. It is also relatively non-toxic and has a low boiling point, making it suitable for a variety of experiments. However, it can be difficult to dissolve in water, and its solubility in organic solvents can be limited.

Future Directions

The potential applications of 2,3-Dibromo-5-fluorophenylacetonitrile are vast, and there are a number of areas of research that could be explored in the future. These include further studies of its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted on its mechanism of action and its potential for use in drug discovery. Other potential areas of research include its use as a fluorescent probe for the detection of DNA damage, as well as its potential for use as an inhibitor of enzymes involved in signal transduction pathways.

properties

IUPAC Name

2-(2,3-dibromo-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-7-4-6(11)3-5(1-2-12)8(7)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBQCXNYEDTYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-fluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.